molecular formula C7H14ClNO B1522138 Octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1197767-62-6

Octahydrocyclopenta[b][1,4]oxazine hydrochloride

Cat. No. B1522138
M. Wt: 163.64 g/mol
InChI Key: JWEHBYVWAVHAEP-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 . The IUPAC name for this compound is (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride . The compound’s InChI code is 1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H .


Molecular Structure Analysis

The molecular structure of Octahydrocyclopenta[b][1,4]oxazine hydrochloride can be represented by the canonical SMILES string: C1CC2C(C1)OCCN2.Cl . This indicates that the compound consists of a cyclopenta[b][1,4]oxazine ring structure, which is a five-membered heterocyclic species containing one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[b][1,4]oxazine hydrochloride has a molecular weight of 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 163.0763918 g/mol . The topological polar surface area of the compound is 21.3 Ų . The compound has a complexity of 105 .

Scientific Research Applications

Oxazole Derivatives and Their Pharmacological Potential

Therapeutic Potential of Oxazole Scaffold : Oxazoles, including oxygen and nitrogen-containing five-membered heterocyclic ring systems, are present in various pharmacologically active agents. These derivatives are studied for anticancer, antimicrobial, antihyperglycemic, anti-inflammatory, and other activities. The flexible nature of oxazole for targeting various molecular-level targets makes it an attractive scaffold for developing effective therapeutic agents (Kaur et al., 2018).

Analytical Methods for Pharmaceutical Compounds

Analytical Methods Used in Determining Antioxidant Activity : This review discusses critical analytical methods for determining the antioxidant activity of compounds, which might be applicable to studying the effects and properties of compounds like "Octahydrocyclopenta[b][1,4]oxazine hydrochloride" (Munteanu & Apetrei, 2021).

Review on Antibiotics in the Environment

Tetracycline Antibiotics in the Environment : This review focuses on the environmental presence, ecological risks, and human health impacts of tetracycline antibiotics, shedding light on the importance of studying the environmental behavior and effects of various chemical compounds (Daghrir & Drogui, 2013).

Biocidal Agents and Antibiotic Resistance

Biocidal Agents and Antibiotic Resistance : Examines how biocidal agents used for disinfection may enhance cross-resistance to antibiotics in Gram-negative species, highlighting the complex interplay between chemical agents and microbial resistance mechanisms (Kampf, 2018).

properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHBYVWAVHAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[b][1,4]oxazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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